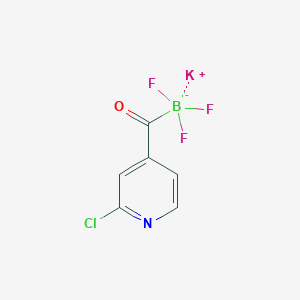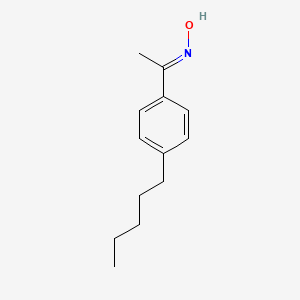
1-(4-Pentylphenyl)ethan-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pentylphenyl)ethan-1-one oxime is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is characterized by a phenyl ring substituted with a pentyl group and an ethanone oxime moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(4-pentylphenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Pentylphenyl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
1-(4-Pentylphenyl)ethan-1-one oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Pentylphenyl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to interact with enzymes and receptors, modulating their functions .
Comparaison Avec Des Composés Similaires
- 1-(4-Butylphenyl)ethan-1-one oxime
- 1-(4-Hexylphenyl)ethan-1-one oxime
- 1-(4-Heptylphenyl)ethan-1-one oxime
Comparison: 1-(4-Pentylphenyl)ethan-1-one oxime is unique due to its specific pentyl substitution, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a compound of interest for various applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(NE)-N-[1-(4-pentylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14-15/h7-10,15H,3-6H2,1-2H3/b14-11+ |
Clé InChI |
WMBIDOSUXWMCSJ-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCC1=CC=C(C=C1)/C(=N/O)/C |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


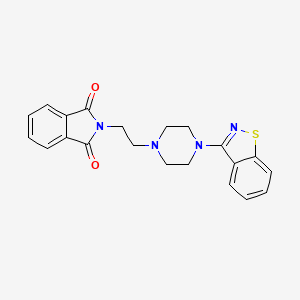

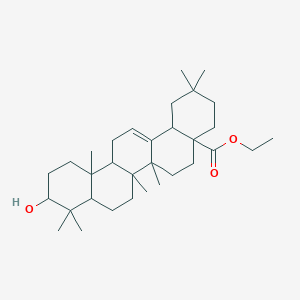
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]](/img/structure/B12085702.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)




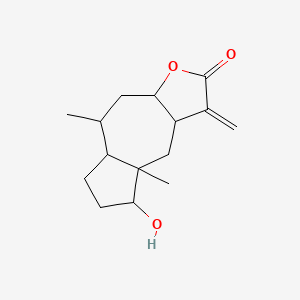
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)
